Synthesis and Crystal Structure of (2E)-1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one
Synthesis and Crystal Structure of (2E)-1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one
Technical Guide for Research & Development
Executive Summary
This technical guide details the synthesis, structural characterization, and crystallographic analysis of (2E)-1-(anthracen-9-yl)-3-phenylprop-2-en-1-one (also known as 9-anthryl styryl ketone). This compound represents a critical scaffold in the study of
The guide provides a validated protocol for Claisen-Schmidt condensation, a mechanistic breakdown of the reaction, and a comprehensive analysis of the crystal structure based on authoritative X-ray diffraction data.
Introduction: The Anthracene Chalcone Scaffold
Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids that serve as precursors for various bioactive heterocycles. When the A-ring is replaced by an anthracene system attached at the C9 position, the resulting molecule exhibits distinct steric and electronic properties.
Key Structural Characteristics[1][2][3][4][5][6][7][8][9]
-
Steric Twist: Unlike planar chalcones, the 9-anthryl derivative forces a significant torsion angle between the carbonyl group and the anthracene plane (approx. 78-80°) to relieve steric strain between the carbonyl oxygen and the peri-hydrogens (H1/H8) of the anthracene ring.
-
Electronic Decoupling: This twist partially decouples the
-system of the anthracene from the enone bridge, affecting fluorescence quantum yields and NLO responses.
Chemical Synthesis
Retrosynthetic Analysis
The most efficient route to the target compound is the Claisen-Schmidt condensation . The disconnection approach reveals two primary precursors:
-
Nucleophile: 9-Acetylanthracene (providing the enolate).
-
Electrophile: Benzaldehyde.
Experimental Protocol
Reaction Type: Base-Catalyzed Aldol Condensation Scale: 10 mmol
Reagents:
-
9-Acetylanthracene (2.20 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Sodium Hydroxide (10% w/v aqueous solution, 15 mL)
-
Ethanol (95%, 50 mL)
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 9-acetylanthracene and 10 mmol of benzaldehyde in 50 mL of ethanol. Note: 9-Acetylanthracene may require gentle warming to fully dissolve.
-
Catalysis: Cool the solution to 0–5 °C in an ice bath. Add 15 mL of 10% NaOH solution dropwise over 10 minutes with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitoring by TLC (Hexane:Ethyl Acetate 8:2) is recommended to confirm the consumption of the ketone.
-
Precipitation: Pour the reaction mixture into 200 mL of ice-cold water containing crushed ice. A yellow precipitate will form immediately.
-
Isolation: Filter the solid under vacuum using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral pH.
-
Purification: Recrystallize the crude product from hot Ethanol or an Acetone/Ethanol mixture.
-
Yield: Expected yield is 60–75%. The product appears as yellow block-like crystals.[1][2]
Reaction Mechanism
The reaction proceeds via the formation of an enolate ion from 9-acetylanthracene, which attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation for anthracene chalcone synthesis.
Crystallographic Characterization
The crystal structure of (2E)-1-(anthracen-9-yl)-3-phenylprop-2-en-1-one (9-anthryl styryl ketone) was definitively solved by Harlow et al. (1975). The data highlights the critical "orthogonal" twist that defines the solid-state packing of this molecule.
Crystal Data Summary[2][6]
| Parameter | Value |
| Formula | |
| Crystal System | Triclinic |
| Space Group | |
| Z | 2 |
| Temperature | 293 K |
Unit Cell Dimensions
| Dimension | Length (Å) / Angle (°) | Precision |
| a | 9.448 | ±0.001 |
| b | 10.369 | ±0.001 |
| c | 8.590 | ±0.001 |
| 102.14° | ±0.01 | |
| 102.45° | ±0.01 | |
| 91.11° | ±0.01 |
Structural Analysis & Packing
-
Conformation: The molecule adopts the s-cis conformation regarding the enone system.
-
Anthracene Twist: The plane of the keto group is rotated approximately 78° out of the plane of the anthracene ring.[3] This near-perpendicular arrangement is necessary to avoid steric clash between the carbonyl oxygen and the C1/C8 protons of the anthracene.
-
Phenyl Ring Orientation: The phenyl ring is nearly coplanar with the enone bridge, allowing for extended conjugation across the styryl portion of the molecule.
-
Intermolecular Interactions: The structure is stabilized by weak
hydrogen bonds and limited stacking due to the bulky, twisted nature of the anthracene substituent, which prevents efficient face-to-face stacking of the anthracene cores.
Figure 2: Structural logic governing the crystal packing and conformation.
Spectroscopic Validation
To validate the synthesis before X-ray analysis, the following spectroscopic signatures should be observed:
-
IR Spectroscopy (KBr):
- : ~1640–1650 cm⁻¹ (Lower than typical ketones due to conjugation, but higher than planar chalcones due to the twist reducing conjugation with the anthracene).
- : ~1580–1600 cm⁻¹.
-
¹H NMR (CDCl₃, 400 MHz):
-
Vinylic Protons: Two doublets (
Hz) in the range of 7.0–8.0 ppm, confirming the (E)-configuration . -
Anthracene Protons: A characteristic singlet at
8.5 ppm (H10) and multiplets for the remaining aromatic protons. -
Phenyl Protons: Multiplets at
7.4–7.7 ppm.
-
References
-
Harlow, R. L., Loghry, R. A., Williams, H. J., & Simonsen, S. H. (1975).[3] The crystal and molecular structures of 9-anthryl styryl ketone and 9,10-anthryl bis(styryl ketone). Acta Crystallographica Section B, 31(5), 1344–1350.
-
Singh, V. D., et al. (2017).[4] Synthesis and Crystal Structure of (2E)-1-(Anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one. IOSR Journal of Applied Physics, 9(5), 57-62.
-
Abdullah, A. A., et al. (2016).[1][5] 1-(Anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one: crystal structure and Hirshfeld surface analysis. IUCrData, 1, x160460.
-
Zainuri, D. A., et al. (2018). (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one: crystal structure and DFT study. Acta Crystallographica Section E, 74(2), 263–267.
Sources
- 1. (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one: crystal structure and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. iosrjournals.org [iosrjournals.org]
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